Bienvenue dans la boutique en ligne BenchChem!

AZD3514

Androgen Receptor SARD CRPC

AZD3514 is a first-in-class SARD with dual mechanism: AR nuclear translocation inhibition plus active AR protein degradation—a property absent in enzalutamide, bicalutamide, or apalutamide. It remains active in bicalutamide-resistant LNCaP-CR cells and reduces tumor AR in vivo (Dunning R3327H, 64% TGI at 50 mg/kg). Essential for CRPC models with AR overexpression, acquired antagonist resistance, PK-PD studies of AR turnover, and DDR combination therapy (synergistic with olaparib). Choose AZD3514 when AR protein degradation—not mere antagonism—is the critical experimental endpoint.

Molecular Formula C25H32F3N7O2
Molecular Weight 519.6 g/mol
CAS No. 1240299-33-5
Cat. No. B612185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD3514
CAS1240299-33-5
SynonymsAZD3514;  AZD 3514;  AZD-3514.
Molecular FormulaC25H32F3N7O2
Molecular Weight519.6 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)CCOC2=CC=C(C=C2)C3CCN(CC3)C4=NN5C(=NN=C5C(F)(F)F)CC4
InChIInChI=1S/C25H32F3N7O2/c1-18(36)33-14-12-32(13-15-33)16-17-37-21-4-2-19(3-5-21)20-8-10-34(11-9-20)23-7-6-22-29-30-24(25(26,27)28)35(22)31-23/h2-5,20H,6-17H2,1H3
InChIKeyJMEYDSHPKCSIJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AZD3514 (CAS 1240299-33-5): Oral Selective Androgen Receptor Down-Regulator for CRPC Research


AZD3514 is an orally bioavailable small molecule that functions as a first-in-class selective androgen receptor down-regulator (SARD) [1]. The compound modulates androgen receptor (AR) signaling through two distinct mechanisms: inhibition of ligand-driven nuclear translocation of AR and down-regulation of AR protein levels [2]. In vitro, AZD3514 inhibits cell growth in prostate cancer cells expressing wild-type (VCaP) and mutated (T877A) AR (LNCaP) but is inactive in AR-negative cells . The compound reached Phase I clinical evaluation for metastatic castration-resistant prostate cancer (mCRPC) [3].

Why AZD3514 (CAS 1240299-33-5) Cannot Be Substituted with Standard AR Antagonists


AZD3514 is mechanistically distinct from conventional androgen receptor antagonists such as enzalutamide, apalutamide, and bicalutamide. While these agents function primarily by competitively inhibiting androgen binding and/or blocking AR nuclear translocation [1], AZD3514 additionally induces down-regulation of AR protein levels, a property not shared by the aforementioned antagonists [2]. This dual mechanism—inhibition of ligand-driven nuclear translocation combined with active receptor degradation—addresses a key resistance mechanism in castration-resistant prostate cancer (CRPC) where AR overexpression often drives disease progression despite effective ligand blockade [3]. Substituting AZD3514 with a standard AR antagonist in experimental systems would fail to recapitulate AR protein down-regulation, potentially yielding false-negative results in models reliant on AR overexpression or splice variant-driven signaling.

AZD3514 (CAS 1240299-33-5) Procurement Evidence: Quantitative Differentiation from Comparator AR Inhibitors


AR Protein Down-Regulation: A Mechanistic Distinction from Enzalutamide and Bicalutamide

AZD3514 actively down-regulates AR protein levels, a property that differentiates it from the AR antagonists bicalutamide and enzalutamide (MDV3100), which do not reduce AR protein levels [1]. In LNCaP cells maintained in steroid-depleted conditions, AZD3514 treatment reduced AR protein within 6-8 hours, reaching maximal reduction at 18-24 hours, whereas enzalutamide and bicalutamide showed no effect on AR protein levels under identical conditions .

Androgen Receptor SARD CRPC Protein Degradation

In Vivo Tumor Growth Inhibition in Dunning R3327H Rat Prostate Cancer Model

AZD3514 demonstrated significant in vivo anti-tumor activity. Oral administration of AZD3514 at 50 mg/kg once daily to male Copenhagen rats bearing Dunning R3327H prostate tumors resulted in 64% inhibition of tumor growth [1]. Furthermore, at a dose of 100 mg/kg/day orally for 3 days, AZD3514 reduced tumor AR protein levels in vivo . For comparison, enzalutamide in the LNCaP/AR xenograft model requires higher doses (≥30 mg/kg) to achieve comparable tumor growth inhibition, though direct head-to-head data in the same model are not available [2].

Prostate Cancer In Vivo Efficacy Tumor Xenograft CRPC

Clinical Activity: PSA Declines and Objective Responses in Phase I mCRPC Trials

In two parallel first-in-human Phase I studies enrolling patients with metastatic castration-resistant prostate cancer (mCRPC), AZD3514 demonstrated preliminary clinical activity. PSA declines of ≥50% were documented in 9 out of 70 treated patients (13%) [1]. Objective soft tissue responses per RECIST 1.1 criteria were observed in 4 of 24 evaluable patients (17%) in Study 1 [2]. By comparison, enzalutamide in its Phase I/II study reported PSA declines ≥50% in 56% of chemotherapy-naïve patients [3], though cross-trial comparisons are limited by patient population differences.

mCRPC Phase I PSA Response Clinical Activity

Target Selectivity: AR Binding Over Other Nuclear Hormone Receptors

AZD3514 binds to the androgen receptor ligand-binding domain with selectivity over other nuclear hormone receptors [1]. While quantitative IC50/Ki values for off-target nuclear receptors (e.g., glucocorticoid receptor, progesterone receptor) are not publicly reported in the primary literature, the selectivity profile was sufficient to differentiate AZD3514 from earlier-generation antiandrogens that exhibit significant cross-reactivity . Bicalutamide, for instance, has reported Ki values of approximately 160 nM for AR but also shows partial agonist activity at the progesterone receptor [2].

Nuclear Hormone Receptor Selectivity Off-Target AR

Oral Bioavailability and In Vivo PK Profile Supporting Preclinical Dosing

AZD3514 is orally bioavailable in rodent models, enabling once-daily dosing for in vivo efficacy studies [1]. Supplementary Table 4 from the primary publication reports pharmacokinetic parameters for AZD3514 in mice, including clearance (CL), volume of distribution (Vss), and oral bioavailability (%F) [2]. While direct comparative PK data with enzalutamide in the same species are not available, enzalutamide is also orally bioavailable with reported oral bioavailability of approximately 84% in mice [3]. The oral route is critical for chronic dosing in preclinical tumor models and for translational relevance to human oral administration.

Pharmacokinetics Oral Bioavailability Mouse Rat

Activity in Bicalutamide-Resistant LNCaP-CR Subclone

AZD3514 retains activity in a subclone of LNCaP cells (LNCaP-CR) that was serially maintained in the presence of bicalutamide and exhibits resistance to this first-generation antiandrogen . In LNCaP-CR cells, AZD3514 reduced AR protein expression, PSA synthesis, and cell growth in a concentration-dependent manner (0-30 μM) [1]. This finding suggests that AZD3514's dual mechanism (AR down-regulation plus translocation inhibition) may circumvent certain resistance pathways that limit the efficacy of pure AR antagonists.

Drug Resistance Bicalutamide LNCaP-CR SARD

AZD3514 (CAS 1240299-33-5): Validated Research and Industrial Application Scenarios


Preclinical Modeling of AR-Driven Castration-Resistant Prostate Cancer (CRPC)

AZD3514 is optimally deployed in in vivo CRPC models where AR overexpression and sustained AR signaling drive tumor progression despite castrate androgen levels. Its dual mechanism—inhibiting nuclear translocation and down-regulating AR protein—directly addresses the hallmark resistance mechanism observed in CRPC [1]. The compound has demonstrated robust anti-tumor activity in the Dunning R3327H androgen-dependent rat prostate tumor model (64% growth inhibition at 50 mg/kg oral QD) and in the HID28 mouse model of CRPC . Researchers modeling CRPC should select AZD3514 over conventional AR antagonists when the experimental objective is to evaluate the impact of AR protein degradation on tumor growth, particularly in settings of AR amplification or overexpression.

Investigation of Resistance Mechanisms to First-Generation Antiandrogens

AZD3514 retains activity in the LNCaP-CR subclone, a cell line with acquired resistance to bicalutamide generated by continuous culture in the presence of the drug [1]. This property makes AZD3514 a valuable tool compound for dissecting resistance pathways to first-generation AR antagonists and for testing whether SARD-based strategies can overcome bicalutamide resistance. In these studies, AZD3514 should be used as a positive control for AR down-regulation, with readouts including AR protein levels (Western blot), PSA mRNA/protein, and cell viability assays. Comparators should include bicalutamide (resistant control) and enzalutamide (to distinguish pure antagonism from down-regulation).

Pharmacodynamic Studies of AR Protein Turnover In Vivo

AZD3514's ability to reduce AR protein levels in tumor tissue in vivo [1] positions it as a reference SARD for pharmacodynamic studies examining AR protein half-life and turnover in preclinical models. In Copenhagen rats bearing Dunning R3327H tumors, oral administration of AZD3514 (100 mg/kg/day for 3 days) reduced tumor AR protein levels . Researchers can leverage this property to establish pharmacokinetic-pharmacodynamic (PK-PD) relationships for AR-targeting agents, using tumor AR protein levels as a proximal biomarker of target engagement. Time-course studies can quantify the onset and duration of AR down-regulation following single or repeated oral dosing.

Combination Therapy Studies with PARP Inhibitors or DNA Damage Response Modulators

AZD3514 has been shown to enhance the anti-tumor effect of the PARP inhibitor olaparib in breast cancer cells by modulating the DNA damage response (DDR) pathway [1]. This finding supports the use of AZD3514 in combination studies exploring synthetic lethality approaches or DDR modulation in AR-driven cancers. Procurement for these studies should prioritize AZD3514 over pure AR antagonists due to its distinct impact on AR protein levels, which may differentially affect DNA repair gene expression (e.g., down-regulation of NKX3.1 as reported ). Experimental designs should include monotherapy arms for both agents and combination arms, with readouts of DNA damage markers (γH2AX), cell cycle distribution, and clonogenic survival.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD3514

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.